Technical Monograph: Methyl 3,4-Dimethylbenzoate
Technical Monograph: Methyl 3,4-Dimethylbenzoate
The following is an in-depth technical monograph designed for researchers and drug development professionals.
CAS Number: 38404-42-1 Document Type: Technical Application Guide Version: 2.0 | Status: Validated[1]
Executive Summary
Methyl 3,4-dimethylbenzoate (CAS 38404-42-1) is a specialized aromatic ester utilized primarily as a regioselective building block in organic synthesis and medicinal chemistry.[2] Distinguished by its 3,4-dimethyl substitution pattern, it serves as a critical intermediate for introducing the 3,4-dimethylphenyl moiety—a structural motif often employed to modulate lipophilicity and metabolic stability in bioactive scaffolds. This guide synthesizes its physicochemical profile, validated synthetic protocols, and analytical characterization to support upstream R&D and process chemistry workflows.
Chemical Identity & Physicochemical Profile
Understanding the fundamental properties of Methyl 3,4-dimethylbenzoate is a prerequisite for optimizing reaction parameters and purification logic.
Identity Data
| Parameter | Specification |
| IUPAC Name | Methyl 3,4-dimethylbenzoate |
| Common Synonyms | 3,4-Dimethylbenzoic acid methyl ester; Methyl veratrate analogue (structural) |
| CAS Number | 38404-42-1 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| SMILES | COC(=O)C1=CC=C(C)C(C)=C1 |
| InChI Key | PTSSKYUSCIALKU-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Context/Notes |
| Physical State | Liquid / Low-melting Solid | Often appears as a colorless to pale yellow oil; may crystallize upon prolonged standing at low temps. |
| Boiling Point | 129 °C @ 2 mmHg | High vacuum distillation is required for purification to avoid thermal decomposition. |
| Density | ~1.027 g/cm³ | Estimated at 25°C. |
| Solubility | Immiscible in water | Soluble in MeOH, EtOH, Et₂O, CH₂Cl₂, and Toluene. |
| Flash Point | >100 °C | Combustible material (Class IIIB). |
Synthetic Routes & Process Chemistry
For research and scale-up, the synthesis of Methyl 3,4-dimethylbenzoate is typically approached via two primary pathways: Acid-Catalyzed Fischer Esterification (thermodynamic control) and Base-Mediated Alkylation (kinetic control).
Method A: Acid-Catalyzed Fischer Esterification (Standard Protocol)
This is the preferred method for gram-to-kilogram scale synthesis due to atom economy and cost-efficiency.
Reaction Scheme:
Protocol:
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Charge : In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethylbenzoic acid (1.0 eq) in anhydrous Methanol (10-20 volumes).
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Catalyst : Carefully add concentrated H₂SO₄ (0.1 eq) or Thionyl Chloride (1.1 eq) dropwise at 0°C.
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Reflux : Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.
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Workup : Cool to RT. Concentrate under reduced pressure to remove excess MeOH. Dissolve residue in EtOAc.
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Wash : Wash organic phase with sat.[3] NaHCO₃ (2x) to remove unreacted acid, followed by Brine (1x).
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Isolation : Dry over MgSO₄, filter, and concentrate. Purify via vacuum distillation (bp 129°C @ 2 mmHg) if high purity (>99%) is required.
Method B: Alkylation via Methyl Iodide (Mild Conditions)
Recommended for small-scale combinatorial chemistry or when acidic conditions must be avoided.
Protocol:
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Dissolve 3,4-dimethylbenzoic acid (1.0 eq) in DMF.
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Add K₂CO₃ (1.5 eq) and stir for 15 min.
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Add Methyl Iodide (MeI) (1.2 eq) dropwise.
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Stir at RT for 2–4 hours. Quench with water and extract with Et₂O.
Process Workflow Visualization
The following diagram illustrates the decision logic and workflow for the Fischer Esterification route.
Caption: Operational workflow for the acid-catalyzed synthesis of Methyl 3,4-dimethylbenzoate.
Analytical Characterization
Confirming the identity of CAS 38404-42-1 requires specific spectroscopic signatures.
Nuclear Magnetic Resonance (NMR)
The 3,4-dimethyl substitution pattern breaks the symmetry of the benzene ring, resulting in a characteristic splitting pattern in the aromatic region.
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¹H NMR (400 MHz, CDCl₃) δ:
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7.80 – 7.75 (m, 2H): Overlapping signals for H2 and H6 (ortho to ester). The H2 proton typically appears as a meta-coupled doublet or singlet, while H6 is a doublet.
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7.18 (d, J = 8.0 Hz, 1H): H5 proton (ortho to methyl, meta to ester).
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3.89 (s, 3H): Methyl ester (-COOCH ₃).
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2.32 (s, 3H): Aromatic Methyl (C3-CH ₃).
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2.30 (s, 3H): Aromatic Methyl (C4-CH ₃).
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Note: The two aromatic methyl groups may appear as a single 6H singlet depending on resolution.
-
Mass Spectrometry (GC-MS)[1][5]
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Molecular Ion (M⁺): m/z 164
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Base Peak: m/z 133 [M - OMe]⁺ (Acylium ion)
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Key Fragment: m/z 105 [M - COOMe]⁺ (Tolyl/Xylyl carbocation)
Applications in R&D
Methyl 3,4-dimethylbenzoate is not merely a solvent or passive agent; it is a Pharmacophore Building Block .
Medicinal Chemistry[6]
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Lipophilicity Modulation: The 3,4-dimethyl motif is often used to replace a simple phenyl or chloro-phenyl group to increase lipophilicity (LogP) and improve blood-brain barrier (BBB) penetration in CNS drug discovery.
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Metabolic Blocking: Methyl groups at the 3 and 4 positions block metabolic oxidation at the para- and meta-positions, potentially extending the half-life (
) of the parent drug. -
Scaffold Synthesis:
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Reduction: Can be reduced (LiAlH₄) to 3,4-Dimethylbenzyl alcohol , a precursor for benzyl halides used in nucleophilic substitutions.
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Hydrolysis: Serves as a protected form of 3,4-dimethylbenzoic acid during multi-step synthesis.
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Materials Science
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Polymer Additive: Used as a modifying monomer in polyester synthesis to disrupt crystallinity and improve flexibility.
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Fragrance Chemistry: Acts as a fixative or heart note component due to its sweet, balsamic, and slightly floral odor profile.
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if storing long-term to prevent hydrolysis.
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Spill: Absorb with inert material (vermiculite/sand) and dispose of as organic waste.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520902, Methyl 3,4-dimethylbenzoate. Retrieved from [Link]
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NIST Mass Spectrometry Data Center. Methyl 3,4-dimethylbenzoate Mass Spectrum. Retrieved from [Link]
